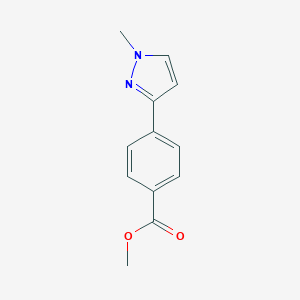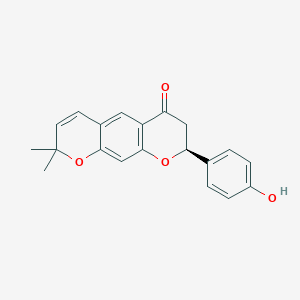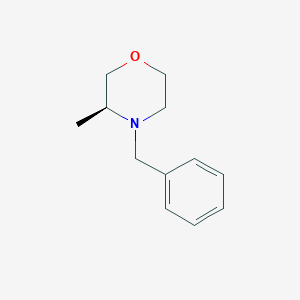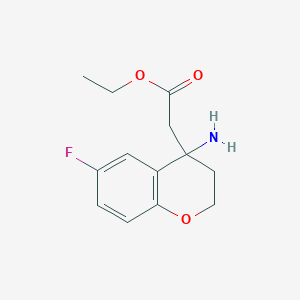
6-碘烟酸
概述
描述
6-Iodonicotinic acid is a chemical compound with the molecular weight of 249.01 . Its IUPAC name is 6-iodonicotinic acid . The InChI code for this compound is 1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) .
Molecular Structure Analysis
The molecular structure of 6-Iodonicotinic acid is represented by the formula C6H4INO2 . This indicates that the compound is composed of six carbon atoms, four hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
6-Iodonicotinic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
抗肿瘤特性
6-碘烟酸衍生物,如6-碘内酯,在抗肿瘤活动中发挥重要作用。研究已经确定这些衍生物可能是甲状腺腺体自调节的潜在介质。它们在甲状腺细胞中表现出抗增殖和凋亡效应,并可能在其他非甲状腺组织(如乳腺、前列腺、结肠和神经系统)中产生类似作用。在乳腺癌模型中,这些碘化化合物在碘补充后被观察到,作为过氧化物酶体增殖物激活受体γ型(PPARγ)的激活剂。这表明它们可能在癌症治疗中发挥作用,特别是作为辅助治疗以减少肿瘤进展并预防化疗耐药性(Nava-Villalba & Aceves, 2014)。
大脑和肾上腺腺积聚
涉及放射碘标记的5-碘烟碱的研究表明,这种化合物在大鼠的大脑和肾上腺腺中迅速积聚。这些器官中放射性的最高摄取量是在给药后不久观察到的。这些发现表明5-碘烟酸衍生物在研究大脑和肾上腺腺功能方面的潜力(Chan et al., 1983)。
花生四烯酸的代谢
研究表明,在碘化物和过氧化氢存在的情况下,甲状腺过氧化物酶酶能将花生四烯酸转化为几种碘化产物,包括碘内酯。这表明了花生四烯酸代谢中的一条新途径,这可能对理解甲状腺功能和潜在治疗甲状腺相关疾病具有重要意义(Boeynaems & Hubbard, 1980)。
作用机制
安全和危害
The safety data sheet for a similar compound, Nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists . It’s important to note that safety data can vary between different compounds and specific data for 6-Iodonicotinic acid should be consulted where available .
生化分析
Biochemical Properties
6-Iodonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for understanding the metabolic pathways involving nicotinic acid derivatives. Additionally, 6-Iodonicotinic acid can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
6-Iodonicotinic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acid receptors. These receptors are involved in the regulation of lipid metabolism and inflammatory responses . By binding to these receptors, 6-Iodonicotinic acid can modulate gene expression and cellular metabolism, leading to changes in lipid levels and inflammatory markers. Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential role in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of 6-Iodonicotinic acid involves its interaction with specific biomolecules at the molecular level. It binds to nicotinic acid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in changes in gene expression, particularly those genes involved in lipid metabolism and inflammatory responses. Additionally, 6-Iodonicotinic acid can inhibit certain enzymes, such as nicotinic acid dehydrogenase, by binding to their active sites and preventing substrate access . This inhibition can alter metabolic flux and affect the overall metabolic state of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Iodonicotinic acid have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and light exposure . Over time, 6-Iodonicotinic acid can degrade, leading to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to 6-Iodonicotinic acid can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 6-Iodonicotinic acid vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate lipid metabolism and inflammatory responses effectively . At high doses, 6-Iodonicotinic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
6-Iodonicotinic acid is involved in various metabolic pathways, particularly those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes its conversion to 6-hydroxynicotinic acid . This conversion is a crucial step in the metabolic pathway, influencing the levels of nicotinic acid derivatives in the cell. Additionally, 6-Iodonicotinic acid can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism . These effects on metabolic pathways are essential for understanding the broader implications of using this compound in biochemical research.
Transport and Distribution
The transport and distribution of 6-Iodonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of 6-Iodonicotinic acid into cells, where it can exert its biochemical effects. Once inside the cell, 6-Iodonicotinic acid can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which determine its overall bioavailability and efficacy.
Subcellular Localization
6-Iodonicotinic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of 6-Iodonicotinic acid is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for understanding the precise mechanisms by which 6-Iodonicotinic acid exerts its biochemical effects.
属性
IUPAC Name |
6-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356040 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-02-9 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)


![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)
![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)




![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)


